molecular formula C22H24N2O2 B159344 4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol CAS No. 126957-47-9

4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol

Katalognummer: B159344
CAS-Nummer: 126957-47-9
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: ILQFXQVEQFBFPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrimidine ring substituted with a hexyloxyphenyl group and a phenol group. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with Hexyloxyphenyl Group:

    Introduction of the Phenol Group: The phenol group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid derivative reacts with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines using reducing agents.

    Substitution: The hexyloxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(4-Hexoxyphenyl)pyrimidin-5-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a hexyloxyphenyl and phenol group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

126957-47-9

Molekularformel

C22H24N2O2

Molekulargewicht

348.4 g/mol

IUPAC-Name

4-[2-(4-hexoxyphenyl)pyrimidin-5-yl]phenol

InChI

InChI=1S/C22H24N2O2/c1-2-3-4-5-14-26-21-12-8-18(9-13-21)22-23-15-19(16-24-22)17-6-10-20(25)11-7-17/h6-13,15-16,25H,2-5,14H2,1H3

InChI-Schlüssel

ILQFXQVEQFBFPM-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O

Synonyme

2-(4-Hexoxyphenyl)-5-(4-hydroxyphenyl)-pyrimidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.